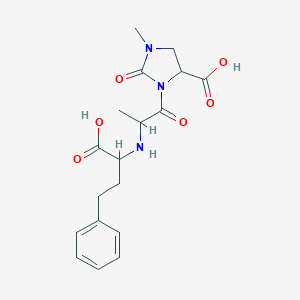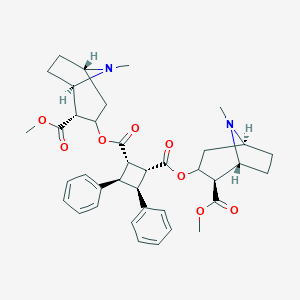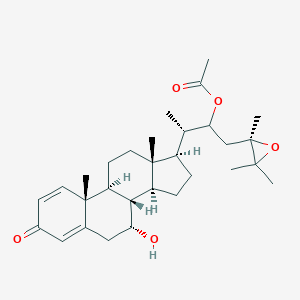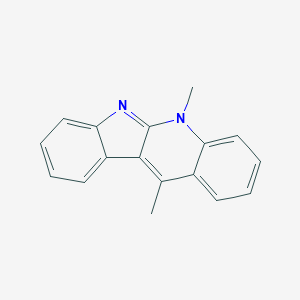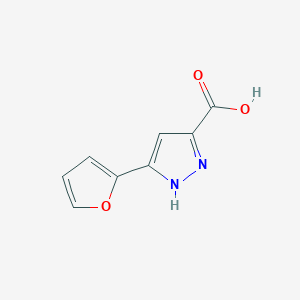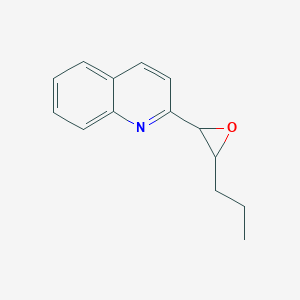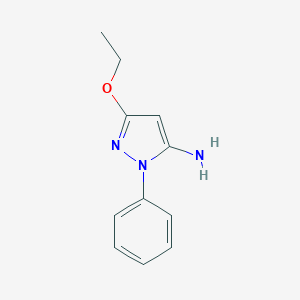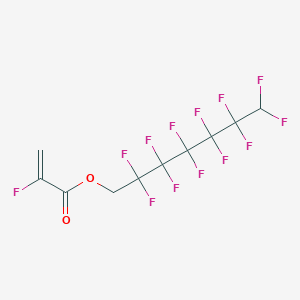
methyl N-(2,2-dimethylpropanoylamino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,2-dimethylpropanoylamino)carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family of pesticides. It is a white crystalline solid that is soluble in water and has a slightly sweet odor. Carbaryl is used in agriculture, forestry, and public health to control a wide range of pests, including insects, mites, and ticks.
Wirkmechanismus
Methyl N-(2,2-dimethylpropanoylamino)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been shown to affect the nervous system of insects, mammals, and birds. In insects, it causes paralysis and death by inhibiting acetylcholinesterase. In mammals and birds, it can cause a range of effects, including nausea, vomiting, diarrhea, tremors, convulsions, and respiratory failure. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been shown to affect the reproductive system of some animals, including rats and rabbits.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2,2-dimethylpropanoylamino)carbamate is widely used in laboratory experiments due to its low cost, availability, and ease of use. It is a versatile tool for studying the effects of carbamate pesticides on various organisms and can be used to investigate the mechanisms of toxicity and metabolism of these compounds. However, the use of methyl N-(2,2-dimethylpropanoylamino)carbamate in lab experiments is limited by its toxicity and potential to affect non-target organisms.
Zukünftige Richtungen
There are several future directions for research on methyl N-(2,2-dimethylpropanoylamino)carbamate. One area of interest is the development of new methods for synthesizing methyl N-(2,2-dimethylpropanoylamino)carbamate that are more efficient and environmentally friendly. Another area of interest is the study of the effects of methyl N-(2,2-dimethylpropanoylamino)carbamate on non-target organisms, including beneficial insects, soil microorganisms, and aquatic organisms. Finally, there is a need for more research on the long-term effects of methyl N-(2,2-dimethylpropanoylamino)carbamate exposure on human health, particularly in populations that are exposed to the compound on a regular basis.
Synthesemethoden
Methyl N-(2,2-dimethylpropanoylamino)carbamate is synthesized by reacting methylamine with 1-naphthol in the presence of phosgene. The resulting intermediate is then reacted with 2,2-dimethylpropanoic anhydride to form methyl N-(2,2-dimethylpropanoylamino)carbamate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used as a model compound for studying the metabolism and toxicology of carbamate pesticides. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been used as a tool for studying the structure-activity relationships of carbamate insecticides.
Eigenschaften
CAS-Nummer |
112800-02-9 |
|---|---|
Produktname |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)5(10)8-9-6(11)12-4/h1-4H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
DNNLQQBQWRLJJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
Kanonische SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
Synonyme |
Hydrazinecarboxylic acid, 2-(2,2-dimethyl-1-oxopropyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



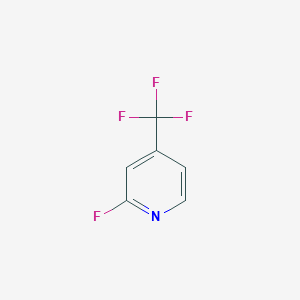
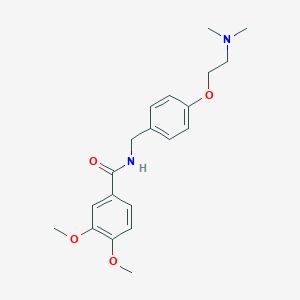
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
